molecular formula C15H22N2O2 B4783773 N-[3-(morpholin-4-yl)propyl]-2-phenylacetamide

N-[3-(morpholin-4-yl)propyl]-2-phenylacetamide

Cat. No.: B4783773
M. Wt: 262.35 g/mol
InChI Key: YNTXQDVBFUMNFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(morpholin-4-yl)propyl]-2-phenylacetamide is a synthetic organic compound characterized by a phenylacetamide core linked to a morpholine-substituted propyl chain. The compound’s structure allows for interactions with biological targets, particularly in neurological and metabolic pathways, though its specific applications require further investigation .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(3-morpholin-4-ylpropyl)-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2/c18-15(13-14-5-2-1-3-6-14)16-7-4-8-17-9-11-19-12-10-17/h1-3,5-6H,4,7-13H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNTXQDVBFUMNFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCCNC(=O)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

N-[3-(morpholin-4-yl)propyl]-2-phenylacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-[3-(morpholin-4-yl)propyl]-2-phenylacetic acid, while reduction may produce N-[3-(morpholin-4-yl)propyl]-2-phenylethanol .

Scientific Research Applications

Medicinal Chemistry

N-[3-(morpholin-4-yl)propyl]-2-phenylacetamide is recognized for its role as a key scaffold in the development of pharmaceutical agents. Morpholine derivatives, including this compound, are widely used due to their ability to interact with biological targets effectively. They serve as building blocks for synthesizing heterocyclic compounds that exhibit diverse biological activities, such as antitumor and anti-inflammatory effects .

Table 1: Key Properties of Morpholine Derivatives

PropertyDescription
Molecular StructureContains morpholine and phenyl groups
Biological ActivityAntitumor, anti-inflammatory, anticoagulant
SolubilityVaries based on substitution patterns

Anticoagulant Activity

Research indicates that compounds similar to this compound possess anticoagulant properties by inhibiting coagulation factors such as factor Xa and factor IXa. These properties make them suitable for treating thromboembolic disorders, including thrombosis and myocardial infarction .

Cancer Treatment

This compound has been explored for its potential in cancer therapy. Its structural analogs have shown efficacy in modulating protein kinase activities, which are crucial for cellular proliferation and survival in cancer cells . The ability to inhibit tumor growth and metastasis positions this compound as a valuable candidate in oncology.

Case Study: Antitumor Activity

A study demonstrated that morpholine derivatives can inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth. The research highlights the compound's effectiveness in vitro against various cancer cell lines, showcasing its potential as a therapeutic agent .

Neurological Applications

Recent studies have highlighted the compound's role as a potassium channel opener, which can be beneficial in managing neurological conditions such as migraines. In animal models, this compound has shown promise in reducing cortical spreading depressions, a phenomenon associated with migraine attacks .

Antifungal Properties

The compound has also been investigated for its antifungal potential when used in combination with other antifungal agents. Such combinations have been found effective against pathogenic fungi like Aspergillus spp., indicating its utility in treating fungal infections .

Mechanism of Action

The mechanism of action of N-[3-(morpholin-4-yl)propyl]-2-phenylacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in inflammation, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Key Features

Below is a comparative analysis of N-[3-(morpholin-4-yl)propyl]-2-phenylacetamide and its closest structural analogs, focusing on substituent variations and pharmacological implications.

Table 1: Structural and Functional Comparison
Compound Name Key Substituents/Modifications Molecular Weight Notable Properties/Activities Reference
This compound Morpholinylpropyl chain, phenylacetamide core ~304.36* Potential CNS activity; moderate logP
Lu AE51090 Piperidinyl and benzooxazine groups ~435.50 Allosteric M1 receptor agonist; procognitive
2-(4-Fluorophenoxy)-N-[3-(morpholin-4-yl)propyl]acetamide (Y205-7732) Fluorophenoxy group, morpholinylpropyl chain 296.34 Enhanced polarity (logP = 0.64)
N-[3-(morpholin-4-yl)propyl]-2-phenyl-2-(phenylsulfanyl)acetamide (Y509-7425) Phenylsulfanyl substitution ~382.50* Increased lipophilicity; metabolic stability
N-[3-Chloro-2-(4-morpholinyl)phenyl]-2-phenylacetamide Chlorinated morpholinylphenyl group 330.81 Potential halogen-mediated binding affinity

*Calculated based on molecular formulae from evidence.

Pharmacological and Physicochemical Insights

Lu AE51090 (M1 Receptor Agonist)

Lu AE51090 shares the phenylacetamide core but incorporates a piperidinyl-benzooxazine substituent. This modification enhances its selectivity for muscarinic M1 receptors, demonstrating procognitive effects in preclinical models. Its higher molecular weight (~435.50) and complex structure may limit blood-brain barrier permeability compared to simpler analogs like this compound .

Y205-7732 (Fluorophenoxy Derivative)

The fluorophenoxy group in Y205-7732 replaces the phenyl ring in the parent compound, introducing electronegativity and polarity (logP = 0.64 vs. ~2.5 for unsubstituted phenylacetamides). This could improve aqueous solubility but reduce membrane permeability. Such derivatives are often explored for peripheral targets to minimize CNS side effects .

Y509-7425 (Phenylsulfanyl Derivative)

However, this may also increase off-target interactions with sulfur-binding enzymes .

Chlorinated Morpholinylphenyl Analog

The chloro substituent in N-[3-chloro-2-(4-morpholinyl)phenyl]-2-phenylacetamide may enhance binding affinity to targets via halogen bonding. However, chlorine can also introduce toxicity risks, necessitating careful optimization in drug development .

Computational and Crystallographic Data

  • Ring Puckering Analysis : Morpholine’s conformation in these compounds can be analyzed using Cremer-Pople coordinates, which define out-of-plane displacements in cyclic systems. For example, the chair conformation of morpholine in this compound minimizes steric strain, as supported by crystallographic studies .
  • logP and Solubility : The parent compound’s logP (~2.5) suggests moderate lipophilicity, while analogs like Y205-7732 (logP = 0.64) and Y509-7425 (logP ~3.5) demonstrate how substituents tune pharmacokinetic profiles .

Biological Activity

N-[3-(morpholin-4-yl)propyl]-2-phenylacetamide is a morpholine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Morpholine compounds are known for their diverse pharmacological profiles, including analgesic, anti-inflammatory, and neuroprotective effects. This article delves into the biological activity of this specific compound, highlighting its mechanisms of action, efficacy in various models, and potential therapeutic applications.

This compound primarily acts on various biological pathways:

  • Potassium Channel Modulation : Similar compounds have been shown to open KCNQ2 potassium channels, which are crucial in regulating neuronal excitability. This action can lead to reduced cortical spreading depressions, making it a candidate for migraine treatment .
  • Neuroprotective Effects : Morpholine derivatives have been associated with neuroprotection in models of cerebral ischemia and neurodegenerative diseases. They may modulate calcium signaling pathways, thereby reducing excitotoxicity in neurons .

In Vivo Studies

  • Migraine Model : In a rat model, this compound demonstrated significant reductions in the frequency of cortical spreading depressions induced by potassium chloride. This suggests a potential role in migraine management .
  • Neuroprotection : Research indicates that morpholine derivatives can enhance neuronal survival during ischemic conditions. For instance, compounds that target TRPC6 channels have shown promise in reducing infarct volumes and improving functional recovery post-stroke .

In Vitro Studies

  • Cell Viability Assays : The compound has been evaluated for cytotoxic effects against various cell lines using the MTS assay. Results indicated a favorable selectivity index, suggesting that it inhibits target cells with minimal toxicity to host cells .
  • Antiparasitic Activity : Preliminary studies have explored its efficacy against Toxoplasma gondii and Entamoeba histolytica, showing promising growth inhibition rates at specific concentrations .

Summary of Biological Activities

Activity TypeModel/AssayResultReference
Migraine ReductionRat ModelSignificant reduction in cortical depressions
NeuroprotectionIschemic Neuron ModelReduced infarct volume
CytotoxicityMTS AssaySelectivity index favorable
Antiparasitic ActivityT. gondii CultureGrowth inhibition at 30 µM

Case Study 1: Migraine Treatment

In a controlled study involving rats subjected to induced migraines, the administration of this compound led to a marked decrease in the frequency of cortical spreading depressions compared to control groups. This finding supports its potential as an oral treatment option for migraine sufferers.

Case Study 2: Neuroprotective Effects

A study examining the effects of morpholine derivatives on neuronal cell lines under oxygen-glucose deprivation conditions revealed that this compound significantly improved cell viability compared to untreated controls, indicating its protective role against ischemic damage.

Q & A

Q. What are the key considerations for optimizing the synthesis of N-[3-(morpholin-4-yl)propyl]-2-phenylacetamide?

Methodological Answer: Synthesis optimization requires multi-step protocols, often involving nucleophilic substitution or amide coupling. For example, in related morpholine-containing acetamides, reactions are conducted in dichloromethane with Na₂CO₃ as a base, followed by purification via silica gel chromatography (MeOH/CH₂Cl₂ gradients) and recrystallization from ethyl acetate . Monitoring reaction progress with thin-layer chromatography (TLC) and adjusting stoichiometric ratios (e.g., acetyl chloride equivalents) improves yields (58% in analogous syntheses) .

Q. How is structural characterization performed for this compound?

Methodological Answer: Use a combination of ¹H/¹³C NMR (CDCl₃ solvent, 300 MHz) to confirm proton environments (e.g., morpholine δ ~3.3–3.5 ppm, aromatic protons δ ~7.1–7.7 ppm) and ESI/APCI(+) mass spectrometry for molecular ion validation (e.g., [M+H]⁺ at m/z 347). X-ray crystallography via SHELX programs (e.g., SHELXL for refinement) resolves 3D conformation, particularly for assessing morpholine ring puckering .

Q. What pharmacological targets are associated with this compound?

Methodological Answer: Structural analogs, such as Lu AE51090, demonstrate selectivity for muscarinic M1 receptors, validated via radioligand binding assays (IC₅₀ < 100 nM) and functional cAMP assays . Target engagement studies should include competitive binding experiments with selective antagonists (e.g., pirenzepine for M1) and in vitro cytotoxicity profiling to exclude off-target effects .

Advanced Research Questions

Q. How can researchers address contradictory bioactivity data across different assay systems?

Methodological Answer: Contradictions often arise from assay conditions (e.g., cell type, incubation time). For example, morpholine derivatives may show differential activity in bacterial vs. mammalian cell lines due to membrane permeability. Validate results using orthogonal assays (e.g., fluorescence polarization vs. SPR for binding kinetics) and control for pH-dependent solubility using HPLC-UV purity checks .

Q. What strategies enhance receptor selectivity in morpholine-based acetamides?

Methodological Answer: Computational docking (e.g., Glide or AutoDock) identifies critical interactions, such as hydrogen bonding with M1 receptor residues (e.g., Tyr381). Introduce steric hindrance via substituents (e.g., methyl groups on the phenyl ring) to reduce off-target binding. Pharmacokinetic studies in transgenic animal models (e.g., M1-KO mice) confirm selectivity .

Q. How can in silico modeling predict metabolic stability for this compound?

Methodological Answer: Use QSAR models (e.g., MetaSite or StarDrop) to identify metabolic soft spots, such as morpholine N-oxidation. Validate predictions with microsomal stability assays (human liver microsomes, NADPH cofactor) and LC-MS/MS metabolite profiling. Adjust the propyl linker length to reduce CYP3A4-mediated degradation .

Q. What experimental approaches resolve conformational flexibility in the morpholine ring?

Methodological Answer: Apply Cremer-Pople puckering parameters to quantify ring distortion via X-ray crystallography. Compare with DFT-optimized geometries (B3LYP/6-31G* basis set) to assess energy barriers for chair-to-twist transitions. Dynamic NMR (VT-NMR) in DMSO-d₆ can detect temperature-dependent ring flipping .

Q. How do structural modifications impact solubility and bioavailability?

Methodological Answer: Introduce polar groups (e.g., hydroxyl or sulfonyl) on the phenylacetamide moiety to enhance aqueous solubility. Evaluate logP changes via shake-flask experiments and correlate with in vivo pharmacokinetics (e.g., Cmax in rat plasma). Co-crystallization with cyclodextrins improves oral bioavailability .

Q. What methodologies validate structure-activity relationships (SAR) for anticancer activity?

Methodological Answer: Synthesize analogs with varying substituents (e.g., halogens on benzothiazole) and test in apoptosis assays (Annexin V/PI staining). Use transcriptomics (RNA-seq) to identify pathways (e.g., p53 or Bcl-2 modulation) and correlate with IC₅₀ values in NCI-60 cell panels .

Q. How can synergistic effects with existing therapeutics be systematically studied?

Methodological Answer: Conduct combination index (CI) analysis using Chou-Talalay methods. For example, test with DNA-damaging agents (e.g., cisplatin) in cancer cell lines, and assess synergy via CompuSyn software. Mechanistic studies (e.g., γH2AX foci quantification) validate DNA repair pathway interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[3-(morpholin-4-yl)propyl]-2-phenylacetamide
Reactant of Route 2
Reactant of Route 2
N-[3-(morpholin-4-yl)propyl]-2-phenylacetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.